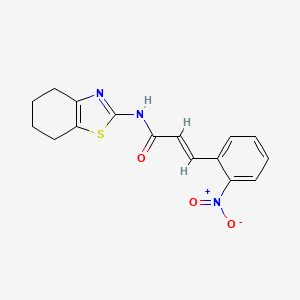
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide, also known as VX-765, is a potent and selective inhibitor of caspase-1. Caspase-1 is a key enzyme involved in the inflammatory response and is implicated in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. VX-765 has been extensively studied for its potential therapeutic applications in these and other diseases.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. Caspase-1 is responsible for the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduces the production of these cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory effects in various preclinical models. In a model of sepsis, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced the production of pro-inflammatory cytokines and improved survival. In a model of acute lung injury, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide reduced inflammation and improved lung function. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to reduce the accumulation of amyloid beta in the brains of transgenic mice, suggesting a potential therapeutic role in Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide is its selectivity for caspase-1, which reduces the risk of off-target effects. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide. One area of interest is the potential therapeutic role of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in neuroinflammatory disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further research is needed to optimize the pharmacokinetic properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide to improve its efficacy and reduce the need for frequent dosing.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with cyclooctylamine to form the corresponding amine. This amine is then reacted with acetic anhydride to form the acetamide derivative. Finally, the phenoxy group is introduced by reacting the acetamide with 4-chlorophenol in the presence of a base.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neuroinflammatory disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide has also been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and other inflammatory disorders.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-13-10-16(11-14(2)18(13)19)22-12-17(21)20-15-8-6-4-3-5-7-9-15/h10-11,15H,3-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVCNQADKIATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclooctylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
